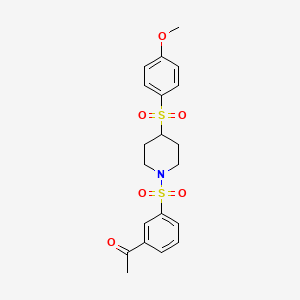
1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H23NO6S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Potential
1-(3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is involved in the synthesis of novel compounds with potential anticancer activity. Research conducted by Bashandy et al. (2011) highlights the creation of sulfones that contain biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties. These compounds were tested in vitro for their anticancer activity against the breast cancer cell line MCF7, indicating a potential route for developing new anticancer agents.
Antibacterial Applications
The compound serves as a precursor in the synthesis of derivatives with antibacterial properties. For example, research by Merugu et al. (2010) describes the microwave-assisted synthesis of novel pyrimidin-2-amine derivatives from 1-(4-(piperidin-1-yl)phenyl)ethanone. These compounds exhibited significant antibacterial activity, demonstrating the compound's role in creating new antimicrobial agents.
Electrosynthesis and Electrochemical Studies
The compound also plays a role in electrochemical studies and electrosynthesis. Research by Nematollahi and Amani (2011) explored the electrochemical oxidation of related compounds to synthesize new phenylpiperazine derivatives. This study provides insights into developing environmentally friendly methods for synthesizing pharmacologically relevant structures.
Chemical Structure and Properties Analysis
The structural and chemical properties of derivatives of this compound have been studied to understand their potential applications further. For instance, Shruthi et al. (2019) synthesized a novel heterocyclic compound from a derivative, examining its optical and thermal properties for potential material science applications.
Wirkmechanismus
Target of Action
Similar compounds have been found to targetCRAC (Ca 2+ release-activated Ca 2+ channel) and have shown antiviral activities against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
Mode of Action
Similar compounds have been found to inhibitthapsigargin-induced SOCE in Jurkat cells
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affectcalcium signaling pathways (due to its potential interaction with CRAC channels) and viral replication pathways (due to its potential antiviral activity) .
Pharmacokinetics
Similar compounds have been noted for theirreliable pharmacokinetic properties , suggesting that this compound may also have favorable ADME properties that contribute to its bioavailability.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead tochanges in cellular calcium levels (due to potential inhibition of CRAC channels) and inhibition of viral replication (due to potential antiviral activity) .
Eigenschaften
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S2/c1-15(22)16-4-3-5-20(14-16)29(25,26)21-12-10-19(11-13-21)28(23,24)18-8-6-17(27-2)7-9-18/h3-9,14,19H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWVLQDBNMQGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883770.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2883773.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2883774.png)
![methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate](/img/structure/B2883775.png)
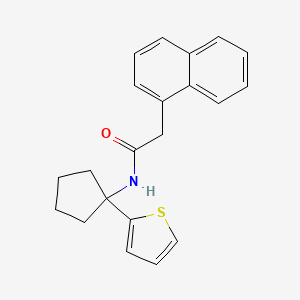
![5-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-2-(4-methylpiperidin-1-yl)-6-propylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883779.png)
![4-chloro-2-[(trimethyl-1H-pyrazol-4-yl)oxy]-1,3-thiazole-5-carboxylic acid](/img/structure/B2883780.png)
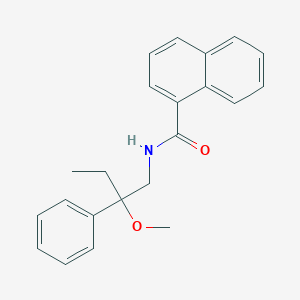
![4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2883783.png)
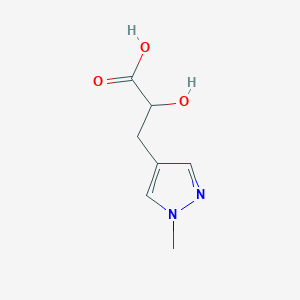
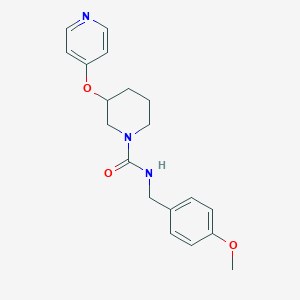
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methanesulfonylbenzamide](/img/structure/B2883789.png)


